2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde

LogP Lipophilicity Drug Design

Fragment-based drug discovery demands building blocks with both synthetic versatility and validated target engagement. This quinoline-3-carbaldehyde delivers: the C-3 aldehyde enables rapid library expansion via Schiff base/Knoevenagel chemistry, while the 3,4-dichlorobenzylthio fragment is structurally validated by PTPRG co-crystallization (PDB 3QCK). • Dual reactive handles for chemoselective derivatization • 3,4-DiCl pattern elevates logP (+0.75 vs mono-Cl) & alters metal-coordination • ≥98% purity; isotopic Cl signature facilitates MS monitoring • Store sealed, dry at 2-8°C

Molecular Formula C17H11Cl2NOS
Molecular Weight 348.24
CAS No. 478065-44-0
Cat. No. B2545311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
CAS478065-44-0
Molecular FormulaC17H11Cl2NOS
Molecular Weight348.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C=O
InChIInChI=1S/C17H11Cl2NOS/c18-14-6-5-11(7-15(14)19)10-22-17-13(9-21)8-12-3-1-2-4-16(12)20-17/h1-9H,10H2
InChIKeyGSWVSCLPMUCKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde Overview


2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde (CAS 478065-44-0, MFCD02571220) is a polyfunctional quinoline building block characterized by a quinoline core bearing a reactive aldehyde at C-3 and a 3,4-dichlorobenzyl thioether at C-2 . The compound (C₁₇H₁₁Cl₂NOS; MW 348.25 g·mol⁻¹) serves primarily as a strategic intermediate in medicinal chemistry and organic synthesis, enabling chemoselective derivatization through either the aldehyde (Schiff base formation, Knoevenagel condensation, reduction) or the electrophilic benzyl halide handle (nucleophilic substitution, cross-coupling) . Vendors report a purity specification of ≥98%, with recommended storage sealed in dry conditions at 2–8 °C [REFS-1, REFS-2].

2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde vs. Generic Analogs


The structural and electronic uniqueness of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde arises from the synergistic combination of the C-3 aldehyde electrophile and the C-2 3,4-dichlorobenzyl thioether, a motif distinct from simpler benzyl or mono-halogenated analogs [1]. The dual chlorine substitution on the benzyl ring significantly alters the compound's electronic character: a computed logP of 5.65 (versus ~4.9 for the mono-4-chloro analog) translates into markedly different chromatographic retention and solubility profiles that directly impact purification workflows and reaction optimization [REFS-2, REFS-3]. Furthermore, the specific spatial arrangement of the 3,4-dichloro motif influences π–π stacking interactions and metal-coordination geometry, factors that 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde (CAS 65764-05-8) or the non-halogenated 2-(benzylthio)quinoline-3-carbaldehyde analogs cannot replicate . These differences have practical consequences for downstream applications such as structure–activity relationship (SAR) studies, regioselective cyclization reactions, and the development of halogen-enriched compound libraries where dichloro-substituted benzyl fragments are specifically required for target engagement.

2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde: Quantitative Comparison


Enhanced Lipophilicity vs. 4-Chloro Analog

The introduction of a second chlorine atom on the benzyl ring in 2-[(3,4-dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde increases the computed logP by approximately 0.75 log units compared to the mono-4-chloro analog, reflecting substantially higher lipophilicity [REFS-1, REFS-2].

LogP Lipophilicity Drug Design

TPSA and H-Bonding Profile vs. 2-Chloro Analog

The replacement of the C-2 chlorine in 2-chloroquinoline-3-carbaldehyde with the 3,4-dichlorobenzylthio group reduces the topological polar surface area (TPSA) from approximately 42.4 Ų (estimated for the 2-chloro derivative) to 29.96 Ų, while simultaneously increasing the number of hydrogen-bond acceptor atoms from 2 to 3 [REFS-1, REFS-2].

TPSA Drug-Likeness Medicinal Chemistry

Dual Reactive Handles for Chemoselective Derivatization

Unlike 2-chloroquinoline-3-carbaldehyde, which offers only nucleophilic aromatic substitution at C-2, the target compound provides two independently addressable reactive sites: (i) the C-3 aldehyde for Schiff base/imine formation with amines, and (ii) the benzylic C–S bond which can undergo oxidative cleavage, further S-alkylation, or participate in thioether-directed C–H activation, enabling divergent synthetic pathways from a single intermediate .

Chemoselective Synthesis Heterocyclic Chemistry Building Block

3,4-Dichlorobenzyl Fragment: Privileged Pharmacophore for Kinase & Phosphatase Inhibitors

The 3,4-dichlorobenzyl moiety is a recurrent pharmacophoric element in several clinical and preclinical agents, including type II kinase inhibitors and protein tyrosine phosphatase (PTP) inhibitors. A structurally related 2-[(3,4-dichlorobenzyl)sulfanyl]benzoic acid fragment has been co-crystallized with human receptor protein tyrosine phosphatase γ (PTPRG) domain 1 (PDB ligand ID: 3QCK), demonstrating that the dichlorobenzyl group engages a hydrophobic pocket adjacent to the catalytic cysteine [1]. The target compound, by incorporating this fragment onto a quinoline-3-carbaldehyde scaffold, provides a functionalizable entry point for fragment-growing strategies targeting PTPs or related enzyme classes.

Kinase Inhibitor Phosphatase Inhibitor Fragment-Based Drug Discovery

Corrosion Inhibition Potential of S-Benzyl Derivative

The parent 2-mercaptoquinoline-3-carbaldehyde (MQC) has been experimentally demonstrated to act as a mixed-type corrosion inhibitor for mild steel in 1 M HCl, achieving ≥90% inhibition efficiency at 25 ppm concentration, with adsorption following the Langmuir isotherm model [1]. Quantum chemical calculations (B3LYP/6-31G(d,p)) confirmed that both the sulfur atom and the quinoline nitrogen contribute to metal-surface coordination [1]. The target compound, as the S-(3,4-dichlorobenzyl) derivative of MQC, is expected to exhibit enhanced film-forming hydrophobic barrier properties due to the increased molecular weight (348.25 vs. 189.23 g·mol⁻¹) and lipophilicity of the benzyl substituent .

Corrosion Inhibitor Mild Steel Acidic Media

2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde Applications


Fragment-Based Drug Discovery Targeting PTPs

PTPs are validated therapeutic targets in oncology, metabolic diseases, and immune disorders. The co-crystallization of 2-[(3,4-dichlorobenzyl)sulfanyl]benzoic acid with PTPRG domain 1 (PDB 3QCK) provides direct structural evidence that the 3,4-dichlorobenzylthio fragment engages the enzyme's hydrophobic active-site pocket . Procuring the target compound allows medicinal chemists to install a reactive aldehyde handle at a position analogous to the co-crystallized fragment, enabling rapid fragment growth via Schiff base condensation with amine-containing building blocks. This strategy is not accessible with non-halogenated benzylthioquinoline analogs, which lack the validated binding motif.

Fused Polyheterocyclic Library Synthesis

The target compound's dual C-2 thioether and C-3 aldehyde functionalities enable intramolecular cyclization reactions that are not feasible with 2-chloroquinoline-3-carbaldehyde or 2-aryl-quinoline analogs. 2-Mercaptoquinoline-3-carbaldehydes have been successfully employed as precursors for [1,4]oxathiepino[5,6-b]quinolines via S-propargylation and formyl group reduction , as well as thienoquinoline derivatives through base-mediated cyclization [1]. The 3,4-dichlorobenzyl variant provides an added advantage: the two chlorine atoms serve as spectroscopic handles (³⁵Cl/³⁷Cl isotope pattern in mass spectrometry) that facilitate reaction monitoring and product characterization.

Acid Corrosion Inhibitor Development

Structural analogs (2-mercaptoquinoline-3-carbaldehyde and its Schiff base) have demonstrated ≥90% corrosion inhibition efficiency for mild steel in 1 M HCl at concentrations as low as 25 ppm, acting through a mixed-type inhibition mechanism with Langmuir adsorption . The target compound's S-(3,4-dichlorobenzyl) substitution is predicted to enhance the hydrophobic barrier properties of the adsorbed inhibitor film, potentially extending protection to longer immersion times or more aggressive acidic environments [1]. This compound serves as a starting scaffold for synthesizing and screening a focused library of halogenated benzylthioquinoline corrosion inhibitors.

Building Block for CNS-Penetrant Libraries

With a computed logP of 5.65 and a low TPSA of 29.96 Ų, this compound falls within favorable physicochemical space for blood–brain barrier penetration (commonly: logP 2–5, TPSA < 60–70 Ų for CNS drugs) . The C-3 aldehyde provides a convenient point of diversification for generating Schiff base or hydrazone libraries, which have shown antimicrobial and antiproliferative activities in related quinoline-3-carbaldehyde series [1]. The 3,4-dichloro substitution pattern, distinct from the more common 4-chloro or 2,4-dichloro benzyl isomers, offers novelty in patent landscape exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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